molecular formula C12H18N2 B066725 1-Benzyl-3-methylpyrrolidin-3-amine CAS No. 181114-76-1

1-Benzyl-3-methylpyrrolidin-3-amine

Cat. No. B066725
M. Wt: 190.28 g/mol
InChI Key: GMZNKWUBDUKXRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves diastereoselective conjugate additions and further modifications to introduce various functional groups. For instance, asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been achieved through diastereoselective conjugate addition, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Bunnage et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylpyrrolidin-3-amine and its derivatives can be elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the pyrrolidine ring, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical properties of 1-Benzyl-3-methylpyrrolidin-3-amine derivatives are influenced by the functional groups attached to the pyrrolidine ring. For example, the reactivity towards electrophilic and nucleophilic species can be modulated by substituents, affecting the compound's participation in various chemical reactions. Electrophilic aromatic substitution reactions involving benzylpyrrolidine derivatives have been explored for the synthesis of complex organic molecules (Gebert et al., 2003).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 181114-76-1 . It is used in various chemical reactions in the field of organic chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound would depend on the particular chemical reaction it is being used in. Unfortunately, the exact details are not available in the sources I found .
  • Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific chemical reaction. The compound could potentially be used to synthesize other compounds or as a reagent in a chemical reaction .

Application in Biochemical Research

  • Specific Scientific Field : Biochemical Research
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” has been used in the preparation of optically-active 3-pyrrolidinol and its derivatives .
  • Methods of Application or Experimental Procedures : The compound was hydroxylated by Aspergillus sp. to yield (S)-1-benzoyl-3-pyrrolidinol with 66% ee. Then, kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase formed optically-active 1-benzoyl-3-pyrrolidinol with 99% ee .
  • Results or Outcomes Obtained : (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives with 99% ee .

Application in Chemical Synthesis

  • Specific Scientific Field : Chemical Synthesis
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is a chemical compound used in the synthesis of various other compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis it is being used in .
  • Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific synthesis. The compound could potentially be used to synthesize a wide range of other compounds .

Application in Heterocyclic Building Blocks

  • Specific Scientific Field : Heterocyclic Chemistry
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is used as a building block in the synthesis of heterocyclic compounds .
  • Methods of Application or Experimental Procedures : The compound is used in various reactions to form heterocyclic compounds. The specific methods would depend on the particular reaction .
  • Results or Outcomes Obtained : The results or outcomes obtained would depend on the specific reaction. The compound could potentially be used to synthesize a wide range of heterocyclic compounds .

Application in Drug Discovery

  • Specific Scientific Field : Drug Discovery
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” could potentially be used in the development of clinically active drugs . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of bioactive compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular drug being developed .
  • Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific drug being developed. The compound could potentially be used to modify physicochemical parameters and improve the bioactivity of the drug .

Application in Material Science

  • Specific Scientific Field : Material Science
  • Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is used in the synthesis of materials with specific properties .
  • Methods of Application or Experimental Procedures : The compound is used in various reactions to form materials with specific properties. The specific methods would depend on the particular reaction .
  • Results or Outcomes Obtained : The results or outcomes obtained would depend on the specific reaction. The compound could potentially be used to synthesize a wide range of materials .

Safety And Hazards

The safety information for 1-Benzyl-3-methylpyrrolidin-3-amine indicates that it is a hazardous compound. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 .

properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNKWUBDUKXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441024
Record name 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpyrrolidin-3-amine

CAS RN

181114-76-1
Record name 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methylpyrrolidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add titanium (IV) isopropoxide (2.8 mL, 9.46 mmol) dropwise to a stirred mixture of N-(1-benzyl-3-methylpyrrolidin-3-yl)-acetamide (2 g, 8.6 mmol) and diphenylsilane (10 mL). Stir overnight at room temperature under nitrogen. Pour into saturated aqueous sodium hydrogen carbonate and extract with chloroform. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate. Add methanol and filter off the white precipitate. Add bulk Isolute sorbent SCX-2 silica (20 g) and stir for 2 h. Filter off the silica, wash with methanol and with 2 N ammonia in methanol. Concentrate to give 1-benzyl-3-methylpyrrolidin-3-ylamine which may be used in the next step without further purification (1.31 g, 86%). 1H NMR (300 MHz, CDCl3) δ 7.22-7.35 (5H, m), 3.59 (2H, d, J=2.26 Hz), 2.83 (1H, td, J=8.67, 5.27 Hz), 2.37-2.51 (2H, m), 2.30 (1H, d, J=9.04 Hz), 1.76-1.86 (1H, m), 1.66-1.74 (3H, m), 1.24 (3H, s), MS (ES): m/z=191 [M+H].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
catalyst
Reaction Step Three

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